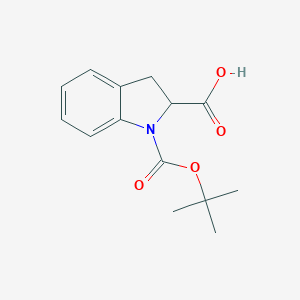
4-Bromo-crotonate de méthyle
Vue d'ensemble
Description
Methyl 4-bromocrotonate is an organic compound with the molecular formula C5H7BrO2. It is a clear, slightly yellow liquid that serves as a crucial intermediate in organic synthesis. This compound is particularly valuable in medicinal chemistry for the preparation of substituted crotonates and other complex organic molecules .
Applications De Recherche Scientifique
Methyl 4-bromocrotonate is widely used in scientific research due to its versatility:
Medicinal Chemistry: It is used to synthesize irreversible inhibitors of EGFR and HER-2 tyrosine kinases, which exhibit enhanced antitumor activity
Organic Synthesis: It serves as a synthetic intermediate for the preparation of various complex organic molecules.
Biological Studies: The compound is used in the synthesis of biologically active molecules for research purposes.
Mécanisme D'action
Target of Action
Methyl 4-bromocrotonate is a synthetic intermediate . It has been used in the synthesis of irreversible inhibitors of EGFR and HER-2 tyrosine kinases . These kinases are the primary targets of Methyl 4-bromocrotonate. EGFR and HER-2 are proteins that play a crucial role in cell signaling pathways that regulate cell growth, survival, and differentiation .
Mode of Action
As a synthetic intermediate used in the synthesis of irreversible inhibitors of egfr and her-2 tyrosine kinases, it can be inferred that it contributes to the formation of compounds that bind to these kinases, inhibiting their activity and thus disrupting the signaling pathways they control .
Biochemical Pathways
Given its role in the synthesis of inhibitors for egfr and her-2, it can be inferred that it impacts pathways related to cell growth, survival, and differentiation .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , and its density is 1.522 g/mL at 25 °C . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
Given its use in the synthesis of irreversible inhibitors of egfr and her-2 tyrosine kinases, it can be inferred that the compounds it helps create can lead to the inhibition of these kinases, potentially leading to the disruption of cell growth and survival pathways .
Action Environment
It’s known that the compound should be stored at 2-8°c , indicating that temperature can affect its stability. Furthermore, it’s slightly soluble in water , which could influence its distribution and efficacy in aqueous environments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 4-bromocrotonate is typically synthesized by brominating methyl crotonate. The most common brominating agent used for this reaction is N-Bromosuccinimide (NBS). The reaction is carried out under controlled conditions to ensure safety and efficiency .
Industrial Production Methods: In industrial settings, the synthesis of methyl 4-bromocrotonate involves large-scale bromination processes. The reaction is conducted in well-ventilated fume hoods with appropriate personal protective equipment to handle the hazardous nature of the brominating agents .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-bromocrotonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Addition Reactions: The compound can undergo addition reactions at the carbon-carbon double bond.
Reformatsky Reaction: It can react with carbonyl compounds to form δ-hydroxy-α,β-unsaturated esters.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination.
Lithium Ester Enolates: Used in substitution reactions.
Carbonyl Compounds: Used in Reformatsky reactions.
Major Products:
Substituted Crotonates: Formed through substitution reactions.
δ-Hydroxy-α,β-unsaturated Esters: Formed through Reformatsky reactions.
Comparaison Avec Des Composés Similaires
- Methyl trans-4-bromo-2-butenoate
- Ethyl 4-bromocrotonate
- Methyl 4-bromobut-2-enoate
Comparison: Methyl 4-bromocrotonate is unique due to its specific structure, which includes a bromine atom, a double bond, an ester group, and a methyl group. This combination of functional groups makes it highly reactive and versatile in organic synthesis. Compared to similar compounds, methyl 4-bromocrotonate is particularly valuable in the synthesis of irreversible inhibitors for medicinal applications .
Propriétés
IUPAC Name |
methyl (E)-4-bromobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-8-5(7)3-2-4-6/h2-3H,4H2,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIKCBHOVNDESJ-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601304209 | |
| Record name | Methyl (2E)-4-bromo-2-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601304209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Methyl 4-bromocrotonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20825 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6000-00-6, 1117-71-1 | |
| Record name | Methyl (2E)-4-bromo-2-butenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6000-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenoic acid, 4-bromo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-bromocrotonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77073 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butenoic acid, 4-bromo-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl (2E)-4-bromo-2-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601304209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-bromocrotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.956 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl 4-bromocrotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate](/img/structure/B144479.png)











